N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide
Overview
Description
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrazolo[1,5-a]pyridine core with a pyrimidinyl ethyl side chain, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the pyrimidinyl ethyl side chain through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Pyrazolo[1,5-a]pyridine Derivatives: Compounds with similar core structures but different side chains, studied for their diverse biological activities.
Uniqueness
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide stands out due to its unique combination of a pyrazolo[1,5-a]pyridine core and a pyrimidinyl ethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-18-11(9-14(21)19-10)5-7-16-15(22)13-4-2-3-12-6-8-17-20(12)13/h2-4,6,8-9H,5,7H2,1H3,(H,16,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCDPQKWMIUMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCNC(=O)C2=CC=CC3=CC=NN32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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